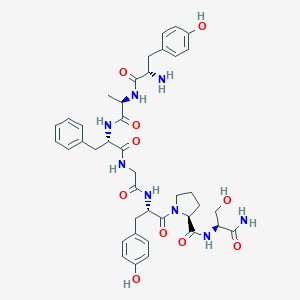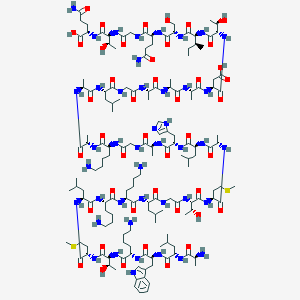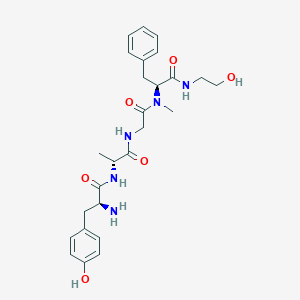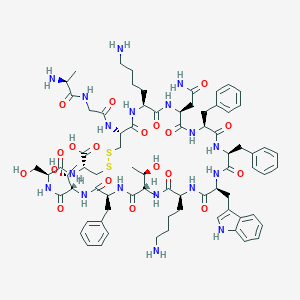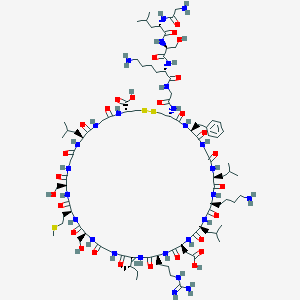
Natriuretic peptide, C-type
Overview
Description
Natriuretic peptide, C-type, is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide and brain natriuretic peptide. This peptide is primarily produced by endothelial cells and plays a crucial role in regulating vascular tone and blood pressure. Unlike its counterparts, this compound, does not perform natriuretic activities but is involved in various paracrine and autocrine functions, particularly in the cardiovascular system .
Mechanism of Action
Target of Action
The primary targets of Natriuretic peptide, C-type (CNP) are the natriuretic peptide receptors, specifically natriuretic peptide receptor-B (NPR-B) and natriuretic peptide receptor-C (NPR-C) . These receptors play a crucial role in maintaining cardiovascular homeostasis .
Mode of Action
CNP primarily interacts with NPR-B, triggering an increase in the concentration of cyclic guanosine monophosphate (cGMP) within the cell . This interaction leads to several physiological effects, such as tissue remodeling, reduction of pulmonary hypertension and fibrosis, and stimulation of long bone growth . CNP also binds to NPR-C, which acts as a clearance receptor and triggers intracellular signaling .
Pharmacokinetics
The pharmacokinetics of CNP involves its synthesis, secretion, function, and metabolism . CNP is synthesized in many tissues and cell types, including cardiomyocytes, fibroblasts, endotheliocytes, immune cells, and immature cells . It is mainly produced by cardiovascular, brain, and renal tissues in response to wall stretch and other causes .
Result of Action
The action of CNP results in several physiological effects. It provides natriuresis, diuresis, vasodilation, antiproliferation, antihypertrophy, antifibrosis, and other cardiometabolic protection . It also plays a central role in the regulation of heart failure .
Action Environment
The action of CNP is influenced by various environmental factors. For instance, the expression of CNP in endothelial cells accounts for its predominant localization in mammals . Cnp is also found in cardiomyocytes and levels are up-regulated in failing hearts . This suggests that the environment within the heart, particularly during heart failure, can influence the action, efficacy, and stability of CNP .
Biochemical Analysis
Biochemical Properties
Natriuretic peptide, C-type, is a 22 amino acid peptide encoded by the NPPC gene. It interacts with specific receptors, namely natriuretic peptide receptor B (NPR-B) and natriuretic peptide receptor C (NPR-C). The binding of this compound, to NPR-B activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This secondary messenger mediates various downstream effects, including vasodilation and inhibition of cell proliferation. Additionally, this compound, interacts with NPR-C, which is involved in the clearance of the peptide from circulation .
Cellular Effects
This compound, exerts significant effects on various cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing cGMP levels, which leads to the relaxation of smooth muscle cells. In adipocytes, this compound, has been shown to regulate lipid metabolism and energy balance by inhibiting sympathetic thermogenic programming and promoting adipogenesis . Furthermore, this compound, influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse physiological roles.
Molecular Mechanism
The molecular mechanism of action of this compound, involves its binding to NPR-B and NPR-C receptors. Upon binding to NPR-B, guanylate cyclase is activated, resulting in the production of cGMP. This secondary messenger activates protein kinase G, which phosphorylates various target proteins, leading to vasodilation and inhibition of cell proliferation. This compound, also binds to NPR-C, which facilitates its clearance from circulation and modulates its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, have been observed to change over time. The stability and degradation of the peptide can influence its long-term effects on cellular function. Studies have shown that this compound, maintains its biological activity for a certain period before being degraded by proteolytic enzymes. Long-term exposure to this compound, has been associated with sustained vasodilation and regulation of lipid metabolism in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models. At low doses, this compound, has been shown to promote vasodilation and regulate lipid metabolism without causing significant adverse effects. At high doses, this compound, may lead to toxic effects, including hypotension and impaired renal function. Threshold effects have been observed, indicating that the physiological response to this compound, is dose-dependent .
Metabolic Pathways
This compound, is involved in various metabolic pathways, including the regulation of lipid metabolism and energy balance. It interacts with enzymes such as guanylate cyclase, which produces cGMP, a key secondary messenger in its signaling pathway. This compound, also influences metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid synthesis and breakdown .
Transport and Distribution
This compound, is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily secreted by endothelial cells and acts locally on nearby target cells. The peptide can also be transported through the bloodstream to distant tissues, where it exerts its physiological effects. The interaction of this compound, with NPR-C facilitates its clearance from circulation and modulates its distribution within the body .
Subcellular Localization
The subcellular localization of this compound, is primarily in the extracellular space, where it interacts with its receptors on the cell surface. The peptide does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are influenced by its interaction with cell surface receptors and the subsequent activation of intracellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Natriuretic peptide, C-type, can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound, involves recombinant DNA technology. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then harvested, purified, and subjected to quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Natriuretic peptide, C-type, primarily undergoes hydrolysis and proteolytic cleavage. These reactions are crucial for its activation and degradation in biological systems. The peptide can also participate in binding interactions with its receptors, leading to conformational changes that trigger downstream signaling pathways .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and specific enzymes such as neprilysin.
Proteolytic Cleavage: Mediated by proteases like furin, which cleave the peptide at specific sites to activate it.
Major Products: The primary products of these reactions are the active forms of the peptide and its degradation fragments, which are subsequently cleared from the circulation .
Scientific Research Applications
Natriuretic peptide, C-type, has a wide range of applications in scientific research:
Cardiovascular Research: It is extensively studied for its role in regulating blood pressure and vascular tone.
Inflammation and Fibrosis: Research indicates that this compound, can modulate inflammatory responses and reduce fibrosis, which has implications for treating various inflammatory and fibrotic diseases.
Diagnostic Marker: Elevated levels of this compound, in plasma can serve as a biomarker for cardiovascular diseases.
Comparison with Similar Compounds
Atrial Natriuretic Peptide: Primarily involved in natriuresis and diuresis, atrial natriuretic peptide is secreted by the cardiac atria in response to volume overload.
Brain Natriuretic Peptide: Similar to atrial natriuretic peptide, brain natriuretic peptide is involved in natriuresis and is secreted by the cardiac ventricles.
Uniqueness: Natriuretic peptide, C-type, is unique in its predominant role in vascular homeostasis and bone growth, rather than natriuresis. Its ability to modulate vascular tone and promote chondrocyte proliferation distinguishes it from atrial natriuretic peptide and brain natriuretic peptide, which are primarily involved in fluid balance and cardiac function .
Properties
IUPAC Name |
(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H157N27O28S3/c1-12-52(10)76-91(146)104-42-72(127)108-65(44-122)88(143)114-57(26-30-149-11)82(137)118-64(43-121)80(135)103-39-70(125)106-58(31-48(2)3)78(133)101-41-74(129)110-68(92(147)148)47-151-150-46-67(109-73(128)40-100-77(132)54(23-16-18-27-94)111-89(144)66(45-123)119-85(140)59(32-49(4)5)105-69(124)37-96)90(145)116-62(35-53-21-14-13-15-22-53)79(134)102-38-71(126)107-60(33-50(6)7)84(139)112-55(24-17-19-28-95)81(136)115-61(34-51(8)9)86(141)117-63(36-75(130)131)87(142)113-56(83(138)120-76)25-20-29-99-93(97)98/h13-15,21-22,48-52,54-68,76,121-123H,12,16-20,23-47,94-96H2,1-11H3,(H,100,132)(H,101,133)(H,102,134)(H,103,135)(H,104,146)(H,105,124)(H,106,125)(H,107,126)(H,108,127)(H,109,128)(H,110,129)(H,111,144)(H,112,139)(H,113,142)(H,114,143)(H,115,136)(H,116,145)(H,117,141)(H,118,137)(H,119,140)(H,120,138)(H,130,131)(H,147,148)(H4,97,98,99)/t52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBKBYWHCBDCJ-DYGWFTAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H157N27O28S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155686 | |
| Record name | Natriuretic peptide, C-type | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2197.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127869-51-6 | |
| Record name | Natriuretic peptide, C-type | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127869516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Natriuretic peptide, C-type | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does C-type natriuretic peptide (CNP) interact with its target and what are the downstream effects?
A: CNP primarily interacts with Natriuretic Peptide Receptor-B (NPR-B), a transmembrane guanylyl cyclase. [, , ] Upon binding to NPR-B, CNP activates the receptor, leading to the intracellular synthesis of cyclic guanosine monophosphate (cGMP). [, , , ] Increased cGMP levels activate downstream signaling pathways, resulting in various physiological effects, including vasodilation, bone growth, and modulation of neurotransmission. [, , , ]
Q2: What is the role of CNP in long bone growth?
A: CNP plays a crucial role in regulating long bone growth. [, ] It is produced locally in the growth plate of bones and acts in a paracrine/autocrine manner to stimulate chondrocyte differentiation and proliferation, essential processes for bone elongation. [, ]
Q3: How does CNP influence neurotransmission?
A: CNP has been shown to modulate neurotransmission, particularly in the peripheral sympathetic nervous system. [] Studies using rabbit vas deferens demonstrated that CNP inhibits both purinergic and adrenergic neurotransmission, likely by suppressing the release of neurotransmitters like norepinephrine and ATP. []
Q4: What is the molecular formula and weight of CNP?
A4: The provided research papers focus on the biological activity and therapeutic potential of CNP, without explicitly stating its molecular formula and weight. You can find this information in resources focused on peptide characterization and databases like Uniprot.
Q5: Is there spectroscopic data available for CNP?
A5: The provided research articles primarily focus on the biological activity and therapeutic potential of CNP, without delving into detailed spectroscopic characterization. For such data, you should consult specialized databases and publications focusing on peptide spectroscopy.
Q6: Does CNP possess any catalytic properties?
A: CNP itself does not exhibit catalytic activity. Instead, it functions as a hormone that binds to and activates its receptor, NPR-B, which possesses intrinsic guanylyl cyclase activity. [, ]
Q7: How do structural modifications of CNP affect its activity and potency?
A: The ring structure of CNP is crucial for its activity. [] Modifying or opening the ring structure significantly reduces its affinity for NPRs and consequently, its biological activity. [] Specific amino acid residues within the CNP sequence are also important for receptor interaction and subsequent signal transduction. For instance, the des-[Gln116,Ser117,Gly118,Leu119,Gly120]rANP-(102-121) peptide, with modifications in the ring structure, exhibits altered binding affinity to NPRs. []
Q8: What is known about the pharmacokinetics of CNP?
A: While the provided research articles don't extensively cover CNP pharmacokinetics, they offer insights. For example, CNP, like other natriuretic peptides, is primarily cleared from circulation through binding to NPR-C followed by internalization and degradation. [] This suggests a potential pathway for regulating CNP levels in vivo. Additionally, research on ANP, another natriuretic peptide, indicates that these peptides can be detected in various biological fluids, including blood and pleural effusions. [] This suggests the potential for developing diagnostic and prognostic biomarkers based on natriuretic peptide levels.
Q9: What in vitro and in vivo models have been used to study CNP?
A: Researchers have employed various models to investigate CNP's effects. In vitro studies have utilized isolated tissues like rabbit vas deferens [] and human blood vessels [] to understand CNP's influence on neurotransmission and vascular tone. Animal models, such as mice treated with paraquat to induce pulmonary fibrosis, have been instrumental in demonstrating CNP's therapeutic potential in reducing fibrosis and improving lung function. []
Q10: Can CNP serve as a biomarker for any disease states?
A: While BNP is more established as a biomarker for heart failure, [] research suggests that CNP levels are also altered in certain disease conditions. One study found that CNP concentrations were significantly elevated in patients with Chagas disease and dilated cardiomyopathy, particularly in those with advanced heart failure (NYHA class III and IV). [] This suggests that CNP could potentially serve as a biomarker for monitoring disease progression in these patients.
Q11: What analytical techniques are used to measure CNP levels?
A: Radioimmunoassay (RIA) is frequently employed for quantifying CNP concentration in biological samples. [, ] This technique offers high sensitivity and specificity, making it suitable for detecting low peptide levels in complex matrices.
Q12: What is the history of CNP discovery and its significance?
A: The discovery of atrial natriuretic peptide (ANP) in the late 1970s revolutionized our understanding of cardiovascular regulation. [] This groundbreaking finding sparked extensive research into a family of structurally similar but genetically distinct natriuretic peptides, including BNP and CNP. []
Q13: How does research on CNP integrate with other disciplines?
A: CNP research represents a convergence of various disciplines, including endocrinology, cardiology, nephrology, neurology, and orthopedics. Its involvement in diverse physiological processes necessitates collaborative efforts from researchers across these fields to fully elucidate its functions, mechanisms of action, and therapeutic potential. For instance, understanding CNP's role in bone growth requires collaboration between endocrinologists studying growth disorders and orthopedic surgeons seeking new treatments for skeletal dysplasias. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


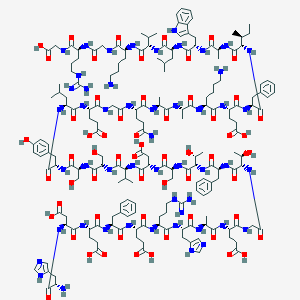
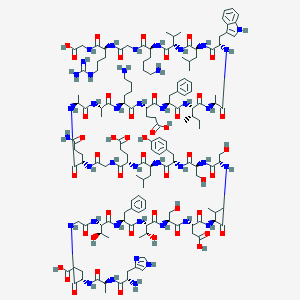

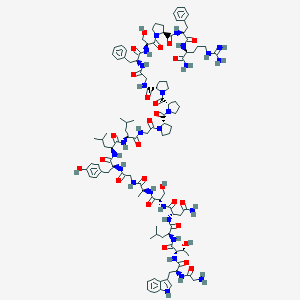
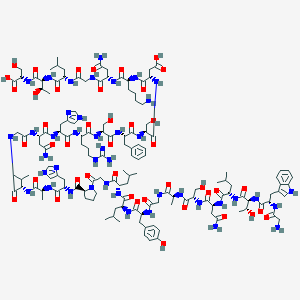
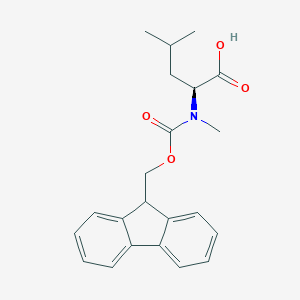
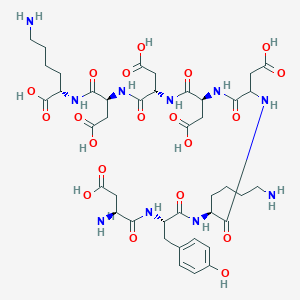
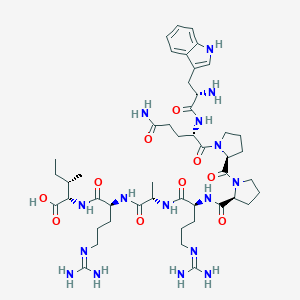
![(3S)-3-[(2S)-2-[(2S)-2-{[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-45-isopropyl-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaazabicyclo[23.22.4]henpentacontan-36-yl]formamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamido]-3-{[(1S,2S)-1-{[(1S,2S)-1-{[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylbutyl]carbamoyl}-2-methylbutyl]carbamoyl}propanoic acid](/img/structure/B549978.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B549989.png)
